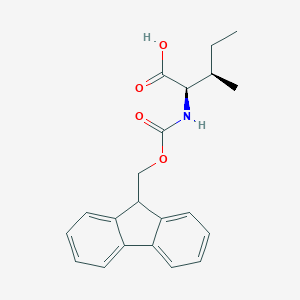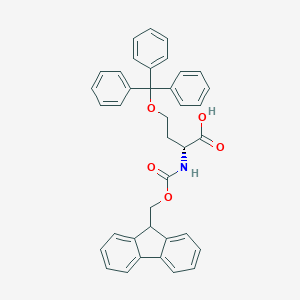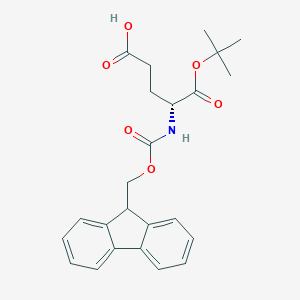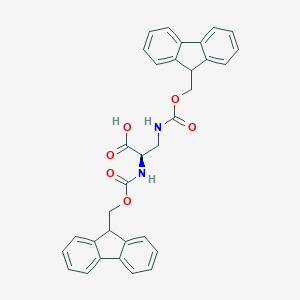
2-(R)-Fmoc-amino-3-azidopropionic acid
Übersicht
Beschreibung
2-(R)-Fmoc-amino-3-azidopropionic acid: , also known as ®-2-(9-Fluorenylmethyloxycarbonylamino)-3-azidopropanoic acid, is a derivative of azido amino acids. It is widely used in peptide synthesis due to its ability to protect amine groups during chemical reactions. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(R)-Fmoc-amino-3-azidopropionic acid typically involves the reaction of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with sodium azide in the presence of sodium bicarbonate and aqueous dioxane . This reaction forms the Fmoc group, which is then introduced to the amino acid derivative to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Multigram quantities of Fmoc azido amino acids can be prepared within a week or two at user-friendly costs .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(R)-Fmoc-amino-3-azidopropionic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, such as the CuI-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,4-disubstituted 1,2,3-triazoles.
Deprotection Reactions: The Fmoc group can be removed using a base, typically piperidine, to expose the amine group.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) iodide (CuI) as a catalyst, alkynes, and appropriate solvents.
Deprotection Reactions: Piperidine in N,N-dimethylformamide (DMF) or other suitable bases.
Major Products:
Substitution Reactions: Formation of 1,4-disubstituted 1,2,3-triazoles.
Deprotection Reactions: Exposure of the amine group for further peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(R)-Fmoc-amino-3-azidopropionic acid is used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis. It allows for the selective protection and deprotection of amine groups, facilitating the assembly of complex peptide sequences .
Biology: Incorporation of this compound into peptides enables the study of protein-protein interactions and the development of peptide-based probes for biological research .
Medicine: this compound derivatives are used in the development of peptide-based drugs and therapeutic agents. The azido group can be modified to introduce bioactive functionalities .
Industry: this compound is employed in the production of peptide-based materials and hydrogels for various industrial applications .
Wirkmechanismus
The mechanism of action of 2-(R)-Fmoc-amino-3-azidopropionic acid involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amino acid derivative, protecting the amine group from unwanted reactions. Upon completion of the desired reactions, the Fmoc group is removed using a base, exposing the amine group for further modifications .
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-aza-oh: (S)-2-(9-Fluorenylmethyloxycarbonylamino)-3-azidopropanoic acid.
Fmoc-L-beta-azidoalanine: Another azido amino acid derivative used in peptide synthesis.
Uniqueness: 2-(R)-Fmoc-amino-3-azidopropionic acid is unique due to its specific stereochemistry (D-configuration) and the presence of the azido group, which allows for selective modifications and incorporation into peptides. This makes it a valuable tool in the synthesis of complex peptides and proteins .
Eigenschaften
IUPAC Name |
(2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITYCUDVCWLHPG-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















